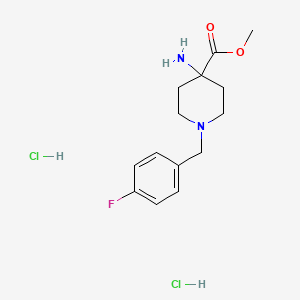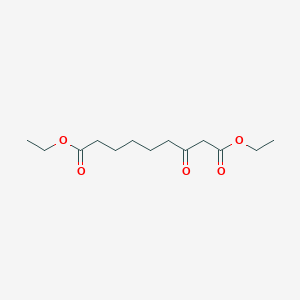![molecular formula C5H5N5O B13100782 1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one CAS No. 89569-73-3](/img/structure/B13100782.png)
1-Methyl[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one is a heterocyclic compound that belongs to the class of triazolotriazines This compound is characterized by its fused ring structure, which includes both triazole and triazine rings
準備方法
The synthesis of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formic acid or formamide under reflux conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolotriazine compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
化学反応の分析
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups such as halogens, alkyl, or aryl groups are introduced. Common reagents for these reactions include halogenating agents, alkyl halides, and aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolotriazine derivatives, while substitution reactions can produce various substituted triazolotriazines.
科学的研究の応用
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of new materials with unique properties.
Biology: In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in the development of new drugs and therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the design and synthesis of new pharmaceutical compounds.
Industry: In the industrial sector, the compound is utilized in the production of specialty chemicals and materials. It is also explored for its potential use in the development of new catalysts and functional materials.
作用機序
The mechanism of action of 1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, resulting in therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7(1H)-one can be compared with other similar compounds, such as:
1,2,4-triazolo[4,3-b][1,2,4,5]tetrazine: This compound has a similar fused ring structure but includes a tetrazine ring instead of a triazine ring. It is known for its energetic properties and potential use in explosives.
1,2,4-triazolo[5,1-c][1,2,4]triazine: This compound features a different arrangement of the triazole and triazine rings. It is studied for its high-energy and high-safety properties in the field of energetic materials.
1,2,4-triazolo[1,5-a]pyridine: This compound has a pyridine ring fused with a triazole ring. It is used in drug design and the development of light-emitting materials for OLED devices.
特性
CAS番号 |
89569-73-3 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
151.13 g/mol |
IUPAC名 |
1-methyl-[1,2,4]triazolo[1,5-b][1,2,4]triazin-7-one |
InChI |
InChI=1S/C5H5N5O/c1-9-3-7-10-5(9)8-4(11)2-6-10/h2-3H,1H3 |
InChIキー |
ZKTJEBVSCGLGTQ-UHFFFAOYSA-N |
正規SMILES |
CN1C=NN2C1=NC(=O)C=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[1-(3-Methylphenyl)-1-oxopropan-2-yl]thiobenzaldehyde](/img/structure/B13100720.png)

![2-[3-(2-Fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13100729.png)

![2-(3-Bromophenyl)-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13100750.png)









